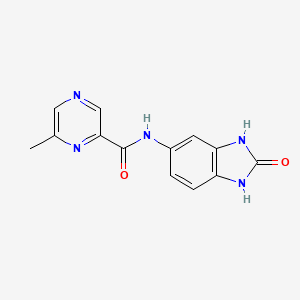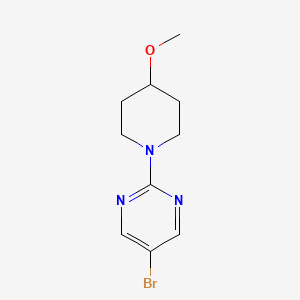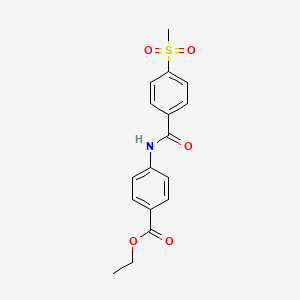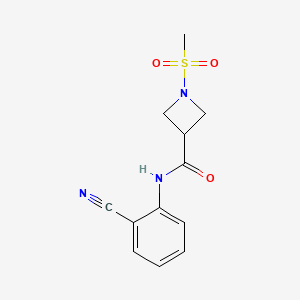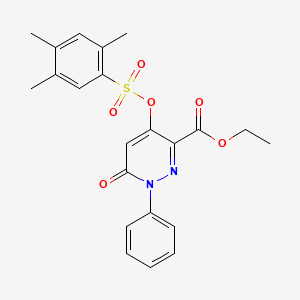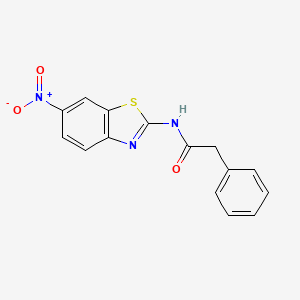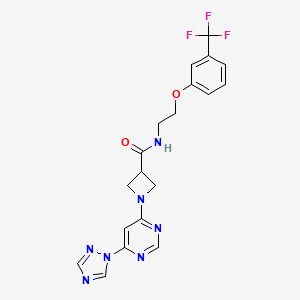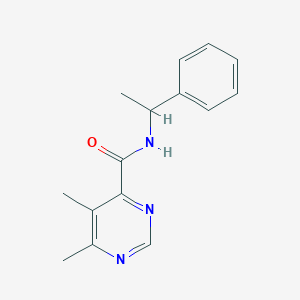
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the pyrimidine family and is a derivative of pyrimidine-4-carboxamide.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis and is overexpressed in many types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits TS activity, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide also inhibits the activity of TS, which is an essential enzyme for DNA synthesis. In addition, 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its potent antitumor activity against various types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to have low toxicity in normal cells. However, one of the limitations of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its poor solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in more detail. Another direction is to study the potential use of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide for its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The reaction yields 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is in the treatment of cancer. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)16-9-17-14(10)15(19)18-12(3)13-7-5-4-6-8-13/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFADKBXOHWYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)
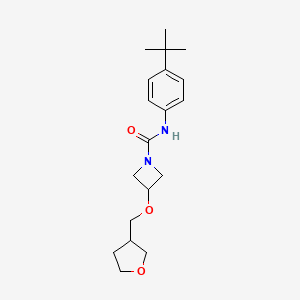
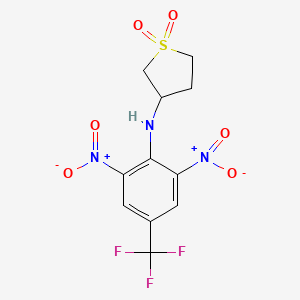
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
